Ytterbium(III) chloride hexahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

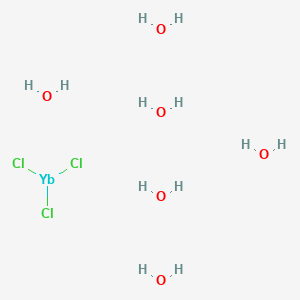

Ytterbium(III) chloride hexahydrate, with the chemical formula YbCl₃·6H₂O, is an inorganic compound that appears as a white crystalline solid. It is a hydrate form of ytterbium(III) chloride and is known for its solubility in water and ethanol. This compound is widely used in various scientific and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Ytterbium(III) chloride hexahydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with hydrochloric acid (HCl). The reaction produces ytterbium(III) chloride, which is then crystallized with water to form the hexahydrate:

Yb2O3+6HCl→2YbCl3+3H2O

Industrial Production Methods

In industrial settings, this compound is produced by heating ytterbium oxide with ammonium chloride (NH₄Cl) to form the ammonium salt of the pentachloride, which is then hydrolyzed to yield this compound .

化学反应分析

Coordination Chemistry

YbCl₃·6H₂O exhibits paramagnetic behavior , enabling its use in NMR spectroscopy as a shift reagent:

-

Induces pseudocontact shifts in NMR spectra, aiding in structural elucidation of organic molecules .

-

Forms complexes with ligands such as water, chloride, and organic donors.

Thermal Decomposition

Upon heating, YbCl₃·6H₂O undergoes decomposition:

Electrolytic Behavior

YbCl₃·6H₂O conducts electricity in aqueous solutions. Electrolysis decomposes it into:

YbCl3electrolysisYb3++3Cl−→Yb (metal)+Cl2(gas)

This property is exploited in metallurgical applications .

Reactivity with Oxidizing Agents

While specific oxidation reactions are not extensively documented, YbCl₃·6H₂O is incompatible with strong oxidizers due to potential redox reactions. Its stability in aqueous and ethanol solutions makes it suitable for controlled synthetic conditions .

Comparative Reactivity with Other Lanthanides

The small size of Yb³⁰⁺ (vs. Ce³⁺ or La³⁺) enhances its catalytic efficiency:

| Compound | Ionic Radius (Å) | Key Reactivity Difference |

|---|---|---|

| YbCl₃·6H₂O | 0.99 | Faster catalysis; stronger Lewis acidity. |

| CeCl₃·nH₂O | 1.14 | Larger size reduces catalytic speed. |

| LaCl₃·nH₂O | 1.17 | Lower toxicity but less effective in NMR shifting. |

Biological Interactions

Yb³⁺ ions from YbCl₃·6H₂O interact with biological systems:

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : YbCl3·6H2O

- Molecular Weight : 387.49 g/mol

- Appearance : White crystalline solid

- Melting Point : 180 °C (decomposes)

- Density : 2.58 g/cm³

- Solubility : Soluble in water, with approximately 17 g/100 mL at 25 °C .

Optical Applications

This compound is extensively used in optical applications, particularly in fiber optics and laser technology:

- Fiber Amplifiers : YbCl3 is a critical dopant in fiber amplifiers, enhancing the efficiency of signal transmission in telecommunications .

- Laser Host Materials : It serves as a source of Yb3+ ions for doping into laser host materials, which are essential for solid-state lasers. The absorption band at 985 nm is particularly useful for converting radiant energy to electricity .

Catalytic Applications

YbCl3 has demonstrated catalytic properties that are beneficial in various chemical reactions:

- Reductive Dehalogenation : In combination with nickel chloride (NiCl2), it forms an effective catalyst for the reductive dehalogenation of aryl halides, facilitating the removal of halogens from organic compounds .

- DNA Microarrays : The compound has been shown to significantly increase fluorescein incorporation into target DNA on microarrays, enhancing the detection capabilities for infectious diseases .

Biological Applications

The biological applications of YbCl3 are noteworthy, particularly in the field of membrane biology and animal studies:

- Ion Movement Studies : It is utilized to probe ion movements (e.g., Na+, K+) critical for establishing electrochemical gradients in nerve signaling .

- Digestion Tracking : YbCl3 can be used to track digestion processes in animals. It is incorporated into feed and helps determine the optimal phases for food additives without causing harm to the animals .

Material Science

In material science, YbCl3 plays a role in the synthesis of other materials:

- Ytterbium Metal Production : It serves as a precursor for producing ytterbium metal through reduction processes .

- Complex Formation : Recent studies have explored the synthesis of new ytterbium complexes with aromatic N-donors, expanding its applications in coordination chemistry .

-

Fiber Optic Technology :

- A study demonstrated that doping fiber optics with Yb3+ ions significantly increased signal amplification efficiency, leading to advancements in telecommunications infrastructure.

-

Biological Tracking :

- Research involving swine showed that feeding them with YbCl3-enriched diets allowed researchers to monitor digestion effectively without adverse effects on health metrics.

-

Catalytic Efficiency :

- Experiments reported that using YbCl3 as a catalyst resulted in a 50–80 fold increase in reaction rates for specific chemical transformations, showcasing its potential in organic synthesis.

作用机制

The mechanism by which ytterbium(III) chloride hexahydrate exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various ligands, facilitating catalytic reactions and the formation of complexes. The molecular targets and pathways involved include interactions with organic molecules and metal ions, enhancing reaction rates and selectivity .

相似化合物的比较

Similar Compounds

Terbium(III) chloride: Similar in structure and reactivity, used in phosphors and lasers.

Lutetium(III) chloride: Another lanthanide chloride with similar catalytic properties.

Erbium(III) chloride: Used in optical materials and similar catalytic applications.

Uniqueness

Ytterbium(III) chloride hexahydrate is unique due to its smaller atomic radius, which results in faster catalytic behavior and higher efficiency in certain applications compared to other lanthanide chlorides .

生物活性

Ytterbium(III) chloride hexahydrate (YbCl3·6H2O) is an inorganic compound belonging to the lanthanide series, with significant implications in various biological and chemical applications. This article explores its biological activity, including toxicity, catalytic properties, and applications in biological systems.

- Molecular Formula : YbCl3·6H2O

- Molecular Weight : 387.49 g/mol

- Density : 2.58 g/cm³

- Melting Point : 854°C (anhydrous)

- Solubility : 17 g/100 mL at 25°C

Toxicity and Safety

This compound is classified as poisonous when injected and exhibits mild toxicity upon ingestion. It is also known to irritate the skin and eyes, and it has been identified as an experimental teratogen , indicating potential risks during pregnancy . Safety precautions should be taken when handling this compound, including the use of protective gear to prevent skin contact and inhalation of dust.

1. Catalytic Properties

YbCl3 serves as a Lewis acid due to its electronic configuration, which allows it to participate in various catalytic reactions. Its small ionic radius makes it effective in facilitating reactions such as:

- Aldol reactions

- Pictet-Spengler reactions

These catalytic properties are leveraged in biochemical applications, particularly in synthesizing complex organic molecules .

2. Membrane Biology and Ion Transport

Research indicates that YbCl3 plays a role in studying ion transport across biological membranes. It can mimic biologically relevant ions (such as Na+ and K+), allowing for the examination of electrochemical gradients critical for nerve signaling . The compound has been used as a probe in NMR studies to track ion movement, which is vital for understanding cellular processes.

3. Digestion Tracking in Animal Studies

YbCl3 has been utilized in veterinary science to track digestion processes in animals. By incorporating YbCl3 into animal feed, researchers can monitor the flow rate of solid particulates through the digestive system without harming the animals. This method helps determine optimal conditions for nutrient absorption and feed efficiency .

4. DNA Microarrays

In molecular biology, YbCl3 has shown promise in enhancing the performance of DNA microarrays. Studies have demonstrated that it can significantly increase fluorescein incorporation into target DNA by 50–80 times, which may lead to advancements in rapid diagnostic tests for infectious diseases .

Case Study 1: Ion Transport Studies

A study focused on the use of YbCl3 as a sodium ion probe revealed its effectiveness in monitoring ion transport mechanisms across cell membranes. The results indicated that YbCl3 could be used to elucidate pathways involved in cellular signaling.

Case Study 2: Nutrient Absorption in Swine

In a controlled experiment with swine, researchers added YbCl3 to feed to assess its impact on nutrient absorption. The findings indicated that the compound did not adversely affect animal health or weight but provided valuable insights into digestion efficiency .

Summary Table of Biological Applications

| Application Area | Description | Findings/Implications |

|---|---|---|

| Catalysis | Acts as a Lewis acid for organic reactions | Enhances reaction rates for aldol and Pictet-Spengler reactions |

| Membrane Biology | Probes ion transport dynamics | Aids in understanding electrochemical gradients |

| Veterinary Science | Tracks digestion processes | Non-invasive monitoring of nutrient absorption |

| Molecular Biology | Enhances DNA microarray performance | Potential for rapid diagnostic tests |

属性

IUPAC Name |

trichloroytterbium;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYFXTUKPKKWMP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Yb](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Yb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。